molecular formula CH4Cl2O6P0.2Na B001034 Clodronate disodium CAS No. 22560-50-5

Clodronate disodium

Cat. No. B001034
CAS RN: 22560-50-5
M. Wt: 286.84 g/mol
InChI Key: HJKBJIYDJLVSAO-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clodronate disodium is a non-nitrogen-containing bisphosphonate that inhibits osteoclast activity, thereby inhibiting bone resorption. It is used extensively in patients with advanced breast cancer and has been shown to improve survival rates and reduce the incidence of bone metastases in randomized controlled trials (Dando & Wiseman, 2004).

Synthesis Analysis

While specific details on the synthesis of clodronate disodium are not directly available from the searched papers, bisphosphonates like clodronate are generally synthesized through reactions involving phosphorus compounds. The synthesis processes aim to create compounds with strong affinity for bone tissue, which is a key characteristic of bisphosphonates.

Molecular Structure Analysis

Clodronate disodium, chemically known as dichloromethylene bisphosphonate, features a bisphosphonate core with two phosphorus atoms connected by an oxygen atom. Each phosphorus is also bonded to a chlorine atom and an oxygen atom linked to a sodium ion, contributing to its high affinity for bone mineral. The structure plays a crucial role in its mechanism of action, inhibiting osteoclast-mediated bone resorption.

Chemical Reactions and Properties

Clodronate disodium inhibits osteoclastic bone resorption through its action on osteoclasts, the cells responsible for bone degradation. It is believed to be incorporated into adenosine triphosphate (ATP) analogs, which disrupt the cellular processes of osteoclasts, leading to their apoptosis and a subsequent decrease in bone resorption.

Physical Properties Analysis

The physical properties of clodronate disodium, such as solubility in water and stability under various conditions, are crucial for its pharmaceutical formulation and efficacy. Clodronate disodium is soluble in water, making it suitable for intravenous and oral administration forms. The stability of its aqueous solutions and its behavior upon dehydration and rehydration are significant for its storage and handling (Timonen et al., 2004).

Scientific Research Applications

  • Primary Hyperparathyroidism : Clodronate disodium is used in managing primary hyperparathyroidism, particularly in patients requiring suppression of bone disease before surgery or when surgery is contraindicated (Douglas et al., 1983).

  • Pain Relief in Osteoporotic Vertebral Fractures : It significantly relieves pain in patients with vertebral crush, making it a first-line drug for pain relief (Rovetta et al., 2001).

  • Bone Metastases : Clodronate disodium provides pain relief and improves quality of life in patients with bone metastases who were not improved by radiotherapy or chemotherapy (Luzzani et al., 1990).

  • Atherosclerosis : A high dose of clodronate inhibits the development of diet-induced atherosclerosis in rabbits (Ylitalo et al., 1994).

  • Rheumatoid Arthritis : It may be considered an adjunctive therapy in the pain management of rheumatoid arthritis patients (Rovetta & Monteforte, 2003).

  • Adjuvant Arthritis : Clodronate treatment decreased clinical signs of arthritis and prevented secondary articular and bone lesions in adjuvant arthritic rats (Österman et al., 2004).

  • Diffuse Sclerosing Osteomyelitis : It significantly reduced pain intensity in patients with diffuse sclerosing osteomyelitis 6 months after treatment (Montonen et al., 2001).

  • Paget's Disease of Bone : Clodronate disodium (Cl2MDP) is an effective oral drug for treating Paget's disease of bone, with clinical improvement in most patients (Douglas et al., 1980).

  • Cancer-Related Hypercalcemia : Intravenously administered clodronate disodium significantly reduced serum calcium levels in patients with cancer-related hypercalcemia (Witte et al., 1987).

  • Breast Cancer : Clodronate improves survival rates and reduces the incidence of bone metastases in patients with primary breast cancer (Dando & Wiseman, 2004).

  • Pharmacokinetics : Studies on the pharmacokinetics of clodronate disodium have shown its effective administration routes and bioavailability in various contexts (Hanhijärvi et al., 1989; Muntoni et al., 2004; Villikka et al., 2002; Yakatan et al., 1982; Poli et al., 2004; Yi & Xin-lin, 2009; Ala-Houhala et al., 1999; Saha et al., 1994).

Safety And Hazards

Clodronate disodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The clinical efficacy of Clodronate disodium in reducing the incidence of bone metastases in patients with primary breast cancer has been investigated in three randomized, controlled trials . Further trials in patients with early breast cancer are warranted to confirm results to date and to determine the optimal duration of treatment, as well as the efficacy of the drug compared with other bisphosphonates .

properties

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKBJIYDJLVSAO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2Na2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045225
Record name Clodronic acid disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clodronate disodium

CAS RN

22560-50-5
Record name Clodronic acid disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodronic acid disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLODRONATE DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05R4GCQ1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clodronate disodium
Reactant of Route 2
Clodronate disodium
Reactant of Route 3
Clodronate disodium
Reactant of Route 4
Clodronate disodium

Citations

For This Compound
465
Citations
CR Krueger, CF Mitchell, BS Leise… - Equine veterinary …, 2020 - Wiley Online Library
… In this study, we described plasma, urinary and synovial fluid concentrations of clodronate disodium following the administration of a single intramuscular dose (1.8 mg/kg) to sedentary …
Number of citations: 12 beva.onlinelibrary.wiley.com
DL Douglas, JA Kanis, AD Paterson, DJ Beard… - Br Med J (Clin Res …, 1983 - bmj.com
Clodronate disodium (dichloromethylene diphosphonate), a specific inhibitor of bone resorption, was given by mouth (1.0-3.2 g daily) to nine patients with primary hyperparathyroidism …
Number of citations: 37 www.bmj.com
FB Vergara‐Hernandez, CL Panek… - Veterinary …, 2023 - Wiley Online Library
… In 2014, two BPs, tiludronate disodium and clodronate disodium, were approved by the Food and Drug Administration (FDA) for the treatment of navicular syndrome in horses over 4 …
Number of citations: 1 onlinelibrary.wiley.com
GJ Yakatan, WJ Poynor, RL Talbert… - Clinical …, 1982 - Wiley Online Library
… 24 Our objectives were to examine absorption and disposition kinetics of carbon 13-labeled clodronate disodium (CI2MDP-13C) after intravenous and oral dosing and to evaluate the …
Number of citations: 136 ascpt.onlinelibrary.wiley.com
M Frevel, BL King, DS Kolb, RP Boswell… - …, 2017 - equineclodronate.com
… horses received 1.4mg/kg clodronate disodium IM, and control (… In this study, clodronate disodium was demonstrated to be … group received 1.4 mg/kg clodronate disodium (60mg/mL), …
Number of citations: 12 equineclodronate.com
R Ylitalo, H Syvälä, P Tuohimaa… - Pharmacology & …, 2002 - Wiley Online Library
… staining of macrophages in atheromatotic lesions of thoracic aorta in rabbits fed with 1% cholesterol diet and treated simultaneously with saline or clodronate disodium (25 mg/kg …
Number of citations: 23 onlinelibrary.wiley.com
FB Vergara-Hernandez, BD Nielsen… - American Journal of …, 2023 - Am Vet Med Assoc
OBJECTIVE To determine the single-dose pharmacokinetics of clodronate disodium (CLO) in juvenile sheep and the plasma protein binding (PPB) of CLO in juvenile sheep and horses. …
Number of citations: 1 avmajournals.avma.org
D YAO, R ZHANG, B SHI, Y JI… - Chinese Journal of …, 2014 - ingentaconnect.com
… clodronate disodium samples in aqueous solution, a quantitative method for determination of clodronate disodium … by selecting the Raman peak of clodronate disodium P=O bond (P=O[…
Number of citations: 2 www.ingentaconnect.com
FB Vergara-Hernández, BD Nielsen, CI Robison… - Journal of Equine …, 2021 - Elsevier
… When the BP, clodronate disodium (CLO), is administered intramuscularly at the labeled dose, synovial fluid concentrations are detectable within 2 h of administration. There are …
Number of citations: 2 www.sciencedirect.com
PP Wright, C Cooper, B Kahler… - International Endodontic …, 2020 - Wiley Online Library
Aim To identify chelators which when mixed with sodium hypochlorite (Na OC l) are stable, exhibiting minimal loss of free available chlorine ( FAC ) over 80 min and to further …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.